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This guide provides an objective comparison of Filapixant and Eliapixant, two selective P2X3

receptor antagonists. The focus is on their differential selectivity for the P2X3 receptor over the

P2X2/3 heterotrimer, supported by available in vitro data. This comparison is critical for

understanding their pharmacological profiles and potential clinical implications, particularly

concerning efficacy and taste-related side effects.

Introduction to P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1]

[2] Their activation by extracellular ATP, a molecule released during cellular stress or injury, is a

key step in the transmission of pain and cough signals.[2] Consequently, antagonists of the

P2X3 receptor are a promising therapeutic class for conditions characterized by neuronal

hypersensitization, such as refractory chronic cough (RCC), endometriosis, and overactive

bladder.[3][4]

A significant challenge in the development of P2X3 antagonists has been the off-target

blockade of the closely related P2X2/3 heterotrimeric receptor. P2X2/3 receptors are

expressed on nerve fibers innervating the tongue, and their inhibition is associated with taste

disturbances like dysgeusia and hypogeusia. Therefore, achieving high selectivity for the P2X3

homomer over the P2X2/3 heteromer is a key objective in developing better-tolerated

therapies.
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Filapixant and Eliapixant: A Head-to-Head
Comparison
Filapixant (BAY 1902607) and Eliapixant (BAY 1817080) are both potent P2X3 receptor

antagonists. Filapixant is chemically closely related to Eliapixant but was developed to have a

substantially higher in vitro selectivity for P2X3 over P2X2/3 receptors.

Quantitative Selectivity Data
The following table summarizes the in vitro selectivity of Filapixant and Eliapixant for the P2X3

receptor over the P2X2/3 receptor.

Compound
Selectivity (P2X3 vs.
P2X2/3)

Reference

Filapixant >100-fold (Bayer AG, data on file)

Eliapixant ~20-fold (Bayer AG, data on file)

Despite Filapixant's higher in vitro selectivity, clinical studies have reported taste-related

adverse events with both compounds. This suggests that factors other than P2X3:P2X2/3

selectivity may play a role in the manifestation of taste disturbances.

Experimental Protocols
The selectivity of Filapixant and Eliapixant for P2X3 receptors is typically determined using in

vitro cellular assays. The two main methods are patch-clamp electrophysiology and

fluorescence-based calcium flux assays.

Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors in

response to an agonist, and the inhibitory effect of the antagonist.

Objective: To determine the concentration-response curves and IC50 values for the antagonist

at homomeric P2X3 and heteromeric P2X2/3 receptors.
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Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express

recombinant human P2X3 or P2X2/3 receptors.

Cell Preparation: Cells are plated onto glass coverslips for recording.

Electrophysiological Recording:

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

Cells are held at a negative membrane potential (e.g., -60 mV).

An agonist, typically α,β-methylene ATP (α,β-meATP), is applied at a concentration that

elicits a submaximal response (e.g., EC80) to activate the P2X receptors and evoke an

inward current.

Antagonist Application: The antagonist (Filapixant or Eliapixant) is pre-applied for a set

duration (e.g., 1-5 minutes) before co-application with the agonist. This is done at various

concentrations to determine the inhibitory effect.

Data Analysis: The peak current amplitude in the presence of the antagonist is measured

and normalized to the control current (agonist alone). Concentration-response curves are

generated, and the IC50 (the concentration of antagonist that inhibits 50% of the agonist-

induced current) is calculated for both P2X3 and P2X2/3 receptors. The ratio of these IC50

values determines the selectivity.

Fluorescence Imaging Plate Reader (FLIPR) Calcium-
Flux Assay
This is a higher-throughput method that measures the influx of calcium through the activated

P2X channels using a calcium-sensitive fluorescent dye.

Objective: To determine the potency of antagonists in blocking agonist-induced calcium influx in

cells expressing P2X3 or P2X2/3 receptors.

Methodology:
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Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) expressing human or rat

P2X3 or P2X2/3 receptors are used.

Cell Plating: Cells are seeded into 96- or 384-well microplates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: The antagonist at various concentrations is added to the wells and

incubated.

Agonist Injection and Fluorescence Reading: The plate is placed in a FLIPR instrument. An

EC80 concentration of an agonist (e.g., α,β-meATP) is injected into the wells, and the

resulting change in fluorescence intensity, which corresponds to the increase in intracellular

calcium, is measured over time.

Data Analysis: The peak fluorescence response is measured. The inhibitory effect of the

antagonist is calculated relative to the control response (agonist alone). Concentration-

response curves are plotted to determine the IC50 values for P2X3 and P2X2/3, from which

the selectivity is calculated.

P2X3 Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of the P2X3 receptor in a sensory

neuron.
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Caption: P2X3 receptor activation by ATP leads to cation influx and neuronal signaling.
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Conclusion
Both Filapixant and Eliapixant are selective P2X3 receptor antagonists. In vitro data indicates

that Filapixant possesses a significantly higher selectivity for P2X3 over the P2X2/3

heterotrimer compared to Eliapixant. This enhanced selectivity was anticipated to translate into

a better-tolerated profile with fewer taste-related side effects. However, clinical findings suggest

that the relationship between in vitro P2X2/3 inhibition and taste disturbance is complex. For

researchers in the field, the differential selectivity of these compounds provides valuable tools

to further probe the physiological and pathological roles of P2X3 and P2X2/3 receptors. Future

research may need to consider other factors beyond simple receptor selectivity to fully

understand and mitigate the taste-related adverse events associated with this class of drugs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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